2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is a chemical compound known for its unique structural properties and reactivity. It features a pyrrolidinone ring fused with a cyclobutanecarboxylate moiety, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Related compounds have been shown to interact withcalcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the contraction of cardiac and smooth muscle and the regulation of high-threshold calcium spikes .
Mode of Action
The compound’s mode of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition disrupts the normal flow of calcium ions, which can affect various cellular processes, including muscle contraction and neuronal signaling .
Biochemical Pathways
Given its interaction with cav 12 (L-type) channels, it can be inferred that it may influence pathways related to calcium signaling .
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that the compound may have good bioavailability and a low potential for drug-drug interactions .
Result of Action
The compound has shown potent anticonvulsant properties in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . It has also proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents, while higher doses can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, with a narrow therapeutic window between beneficial and adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic degradation by cytochrome P450 enzymes. The metabolites of this compound can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate typically involves the reaction of 3-oxocyclobutanecarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
3-oxocyclobutanecarboxylic acid+NHS+DCC→2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate+dicyclohexylurea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The NHS ester group is highly reactive towards nucleophiles, making it suitable for substitution reactions where the NHS group is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like primary amines, secondary amines, or thiols under mild conditions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable tool for creating various functionalized compounds.
Biology
In biological research, this compound is often used in the modification of biomolecules. The NHS ester group reacts with primary amines on proteins or peptides, enabling the attachment of labels, probes, or other functional groups.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. They can be used in drug delivery systems or as part of prodrug strategies where the active drug is released upon enzymatic cleavage.
Industry
Industrially, this compound finds applications in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These compounds share the reactive NHS ester group and are used for similar purposes in bioconjugation and labeling.
3-Oxocyclobutanecarboxylic Acid Derivatives: Compounds with similar cyclobutanone structures but different functional groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is unique due to the combination of the NHS ester and the cyclobutanone moiety. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other NHS esters or cyclobutanone derivatives.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications, offering numerous possibilities for innovation and discovery.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-oxocyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-6-3-5(4-6)9(14)15-10-7(12)1-2-8(10)13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSHHKYKCKPLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939412-81-4 | |
Record name | 939412-81-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.